

Application Notes and Protocols for TP748 in Tetrahydrofuran (THF)

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Compound of Interest

Compound Name: TP748

Cat. No.: B15051315

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These application notes provide detailed protocols and reaction conditions for the use of **TP748**, a key isoxazole intermediate in the synthesis of fully synthetic tetracyclines, with a focus on reactions conducted in Tetrahydrofuran (THF). The information is intended to guide researchers in the efficient and safe handling of this compound in a laboratory setting.

Chemical and Physical Properties of TP748

TP748 is a crucial building block in the convergent synthesis of advanced tetracycline antibiotics. Its isoxazole core serves as a masked β -diketone functionality, which is revealed in later synthetic steps. Understanding its properties is essential for its effective use.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₈ N ₂ O ₂	[1]
Molecular Weight	258.32 g/mol	[1]
Appearance	White to off-white solid	
Purity	>98% (HPLC)	[1]
Storage	Store at -20°C for long-term stability	[1]

Solubility Profile of TP748

The solubility of **TP748** is a critical parameter for its use in synthesis. While quantitative solubility data is not readily available, its chemical structure suggests good solubility in a range of common organic solvents.

Solvent	Qualitative Solubility	Notes
Tetrahydrofuran (THF)	Soluble	A common solvent for reactions involving organometallic reagents and for creating anhydrous reaction conditions.
Dichloromethane (DCM)	Soluble	Suitable for a variety of organic transformations.
Toluene	Soluble	Often used for reactions requiring higher temperatures.
Methanol (MeOH)	Sparingly Soluble	May be used in workup procedures.
Water	Insoluble	

Experimental Protocols in Tetrahydrofuran (THF)

The following protocols are representative examples of how **TP748** might be utilized as a key intermediate in a synthetic sequence leading to tetracycline analogues, with THF as the primary solvent. These are illustrative and may require optimization for specific substrates and scales.

Protocol 1: Asymmetric Vinylation of an Isoxazole Aldehyde Precursor to TP748

This protocol outlines a key step in establishing the stereochemistry of the tetracycline core, involving the enantioselective addition of a vinyl nucleophile to an aldehyde precursor of **TP748**.

Materials:

- 3-Benzoyloxy-5-isoxazolecarboxaldehyde
- Divinylzinc
- Chiral ligand (e.g., (1R,2S)-N-methylephedrine)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

- **Reaction Setup:** Under an inert atmosphere of argon or nitrogen, a solution of the chiral ligand (1.2 equivalents) in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer.
- **Reagent Addition:** The solution is cooled to -20°C . Divinylzinc (1.1 equivalents as a solution in a suitable solvent) is added dropwise to the stirred solution, maintaining the temperature below -15°C .
- **Substrate Addition:** A solution of 3-benzoyloxy-5-isoxazolecarboxaldehyde (1.0 equivalent) in anhydrous THF is then added slowly to the reaction mixture over 30 minutes, ensuring the temperature does not exceed -15°C .
- **Reaction Monitoring:** The reaction is stirred at -20°C and monitored by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
- **Quenching:** Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH_4Cl solution at -20°C .
- **Workup:** The mixture is allowed to warm to room temperature and then extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over

anhydrous MgSO_4 , filtered, and concentrated under reduced pressure.

- Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired chiral allylic alcohol, a direct precursor to **TP748**.

Protocol 2: N,N-Dimethylation to Yield TP748

This protocol describes the conversion of the amine functionality to the N,N-dimethylamino group present in **TP748**.

Materials:

- (S)-1-(3-(Benzyloxy)isoxazol-5-yl)prop-2-en-1-amine
- Formaldehyde (37% aqueous solution)
- Formic acid
- Tetrahydrofuran (THF)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Anhydrous sodium sulfate (Na_2SO_4)

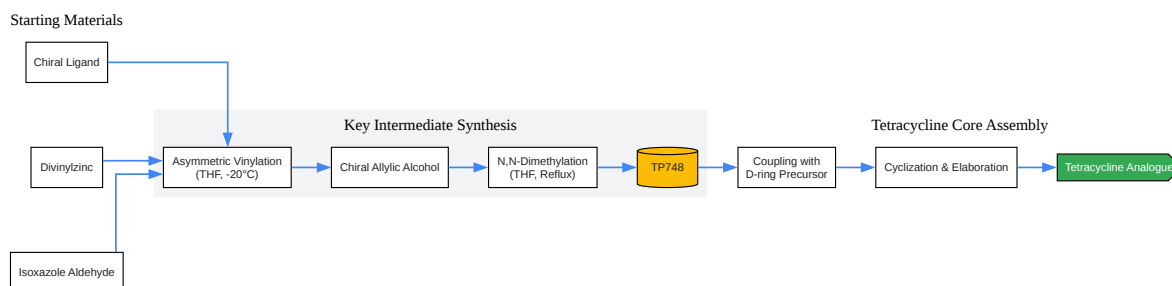
Procedure:

- Reaction Setup: To a solution of the primary amine (1.0 equivalent) in THF in a round-bottom flask, formaldehyde (2.5 equivalents) and formic acid (2.5 equivalents) are added at room temperature.
- Reaction Conditions: The reaction mixture is heated to reflux (approximately 66°C in THF) and stirred for 4-6 hours. The progress of the reaction is monitored by TLC.
- Workup: After cooling to room temperature, the reaction mixture is carefully neutralized by the addition of saturated aqueous NaHCO_3 solution until the effervescence ceases.
- Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous Na_2SO_4 , filtered, and

concentrated in vacuo.

- Purification: The resulting crude **TP748** is purified by column chromatography on silica gel to yield the final product.

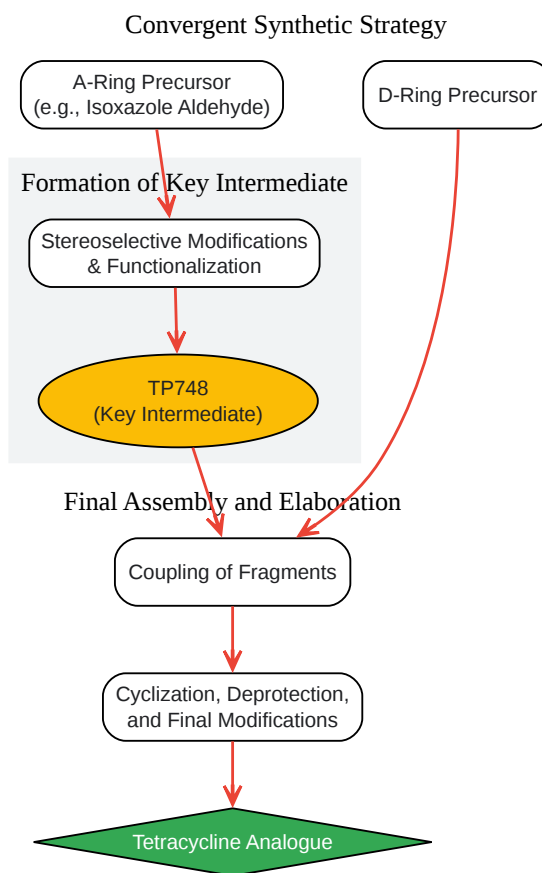
Diagrams



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Caption: Synthetic workflow for a tetracycline analogue using **TP748**.

Role of TP748 as a Key Synthetic Intermediate



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Caption: Logic of using **TP748** in a convergent synthesis.

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References

- 1. WO2010126607A2 - Synthesis of tetracyclines and intermediates thereto - Google Patents [patents.google.com]
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